

# 7-Bromoquinolin-4-ol: A Versatile Scaffold in Medicinal Chemistry

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## Compound of Interest

Compound Name: **7-Bromoquinolin-4-ol**

Cat. No.: **B1280115**

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

**7-Bromoquinolin-4-ol** and its derivatives represent a promising class of heterocyclic compounds with significant potential in medicinal chemistry. The quinoline core is a well-established pharmacophore found in numerous therapeutic agents, and the strategic placement of a bromine atom at the 7-position offers a versatile handle for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. While direct experimental data for **7-bromoquinolin-4-ol** is limited in publicly available literature, the broader family of brominated quinolines has demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.<sup>[1][2]</sup> This document provides an overview of the potential applications of the **7-bromoquinolin-4-ol** scaffold, along with detailed protocols for its synthesis and biological evaluation, based on established methodologies for analogous compounds.

## Physicochemical Properties

A summary of the key physicochemical properties of **7-bromoquinolin-4-ol** is presented below.

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>6</sub> BrNO	[3]
Molecular Weight	224.05 g/mol	[3]
Appearance	Brown solid	[4]
Melting Point	279-281 °C	[3]
CAS Number	82121-06-0	[3]

## Applications in Medicinal Chemistry

The **7-bromoquinolin-4-ol** scaffold is a valuable starting material for the synthesis of a diverse array of biologically active molecules. The bromine atom at the 7-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of various aryl and heteroaryl substituents.[1][4] This synthetic versatility allows for the creation of compound libraries for screening against various therapeutic targets.

## Anticancer Activity

Quinoline derivatives are known to exhibit significant potential as anticancer agents through various mechanisms, including the inhibition of kinases involved in cancer cell proliferation and survival.[2][5] While specific cytotoxicity data for **7-bromoquinolin-4-ol** is not readily available, the IC<sub>50</sub> values of structurally similar brominated quinoline derivatives against various cancer cell lines suggest potential antiproliferative activity. The lipophilic nature of the bromine atom may enhance cell membrane permeability, and the quinoline ring can participate in crucial interactions with biological targets.[1]

Illustrative Anticancer Activity of Related Quinoline Derivatives (IC<sub>50</sub> in μM)

Compound Type	Cell Line	IC50 (µM)	Reference
Quinazolinone-Amino Acid Hybrids	MCF-7	3.8 - 4.2	[6]
Thiazoline-Tetralin Derivatives	A549	15.69	[7]
Thiazole-Pyrazoline Derivatives	HepG2	<100	[3]
Isatin–Quinazoline Hybrids	HepG2	~0.08	[8]

## Antimicrobial Activity

The quinoline scaffold is a core component of several antibacterial and antifungal agents.[9] Derivatives of 7-bromoquinoline have shown inhibitory activity against a range of bacterial and fungal strains.[10][11] The mechanism of action can involve the inhibition of essential bacterial enzymes or the disruption of cell membrane integrity.[12][13]

Illustrative Antimicrobial Activity of Related Quinoline Derivatives (MIC in µg/mL)

Compound Type	Bacterial Strain	MIC (µg/mL)	Reference
2-Phenyl-4-hydroxyquinoline Derivatives	Staphylococcus aureus	16 - 64	<a href="#">[14]</a>
2-Phenyl-4-hydroxyquinoline Derivatives	Bacillus subtilis	8 - 32	<a href="#">[14]</a>
2-Phenyl-4-hydroxyquinoline Derivatives	Escherichia coli	32 - 128	<a href="#">[14]</a>
Quaternary Quinolone Derivative (4e)	Escherichia coli	0.25	<a href="#">[12]</a>
N (7) position-modified balofloxacin (2-e)	MRSA	0.0195	<a href="#">[15]</a>

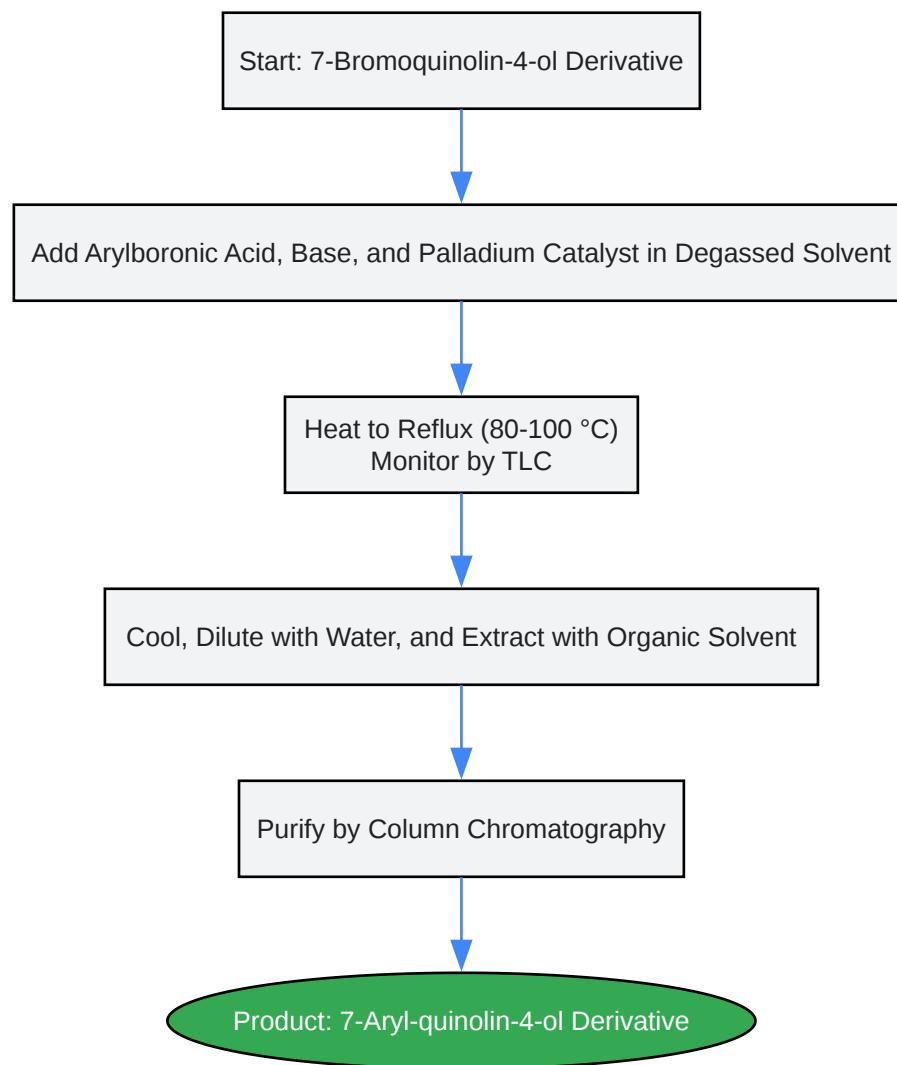
## Experimental Protocols

The following are detailed methodologies for the synthesis and biological evaluation of derivatives based on the **7-bromoquinolin-4-ol** scaffold.

### Synthesis: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl groups at the 7-position of a quinoline core.[\[1\]](#) [\[4\]](#)

Workflow for Suzuki-Miyaura Coupling



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Caption: General workflow for the synthesis of 7-aryl-quinolin-4-ol derivatives.

Materials:

- **7-Bromoquinolin-4-ol** derivative
- Arylboronic acid
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ )
- Base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{Na}_2\text{CO}_3$ )
- Degassed solvent (e.g., Toluene, Dioxane)

- Inert gas (Nitrogen or Argon)
- Ethyl acetate
- Water
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

**Procedure:**

- To a reaction vessel, add the **7-bromoquinolin-4-ol** derivative, arylboronic acid, and base.
- Purge the vessel with an inert gas for 10-15 minutes.
- Add the degassed solvent and the palladium catalyst to the reaction mixture under the inert atmosphere.
- Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-quinolin-4-ol derivative.

## Biological Evaluation: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[\[1\]](#)

**Materials:**

- Cancer cell line of interest
- Complete cell culture medium
- 96-well plates
- Test compound (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilizing agent (e.g., DMSO)
- Microplate reader

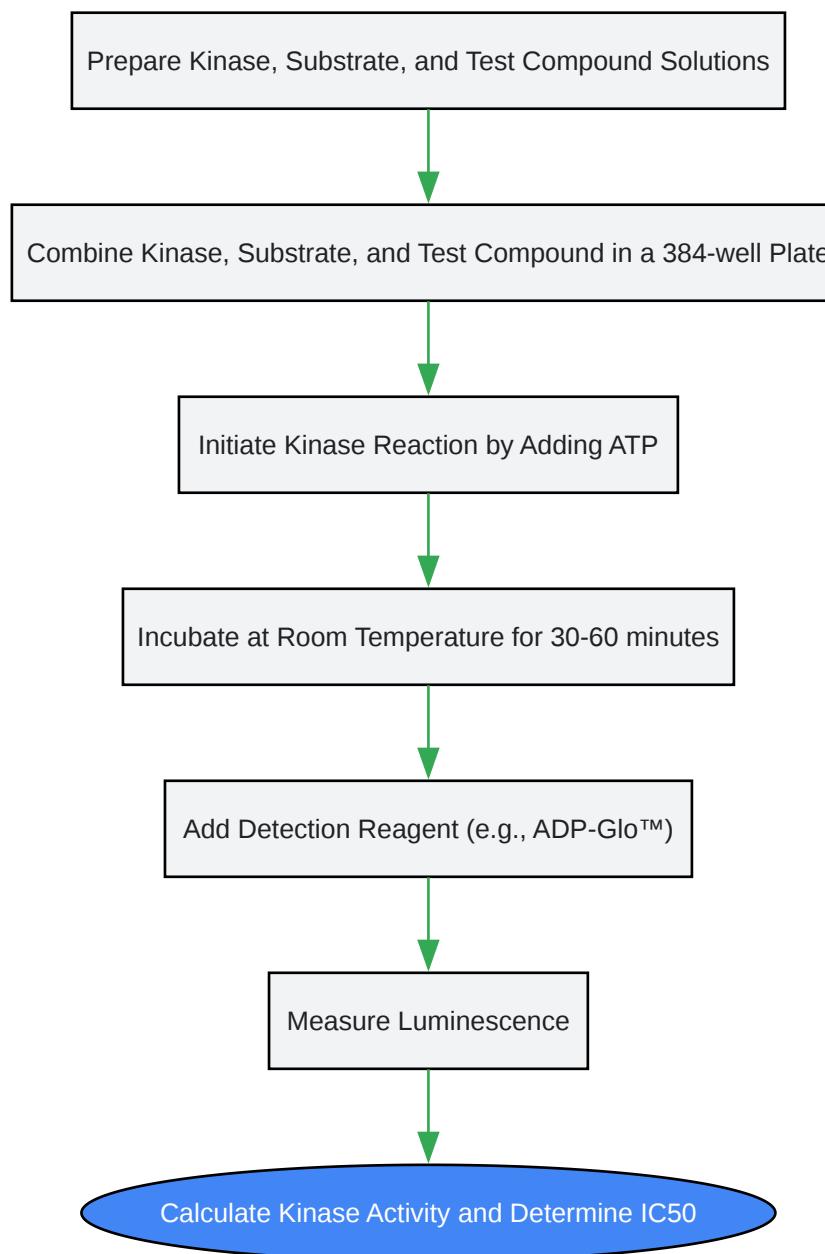
**Procedure:**

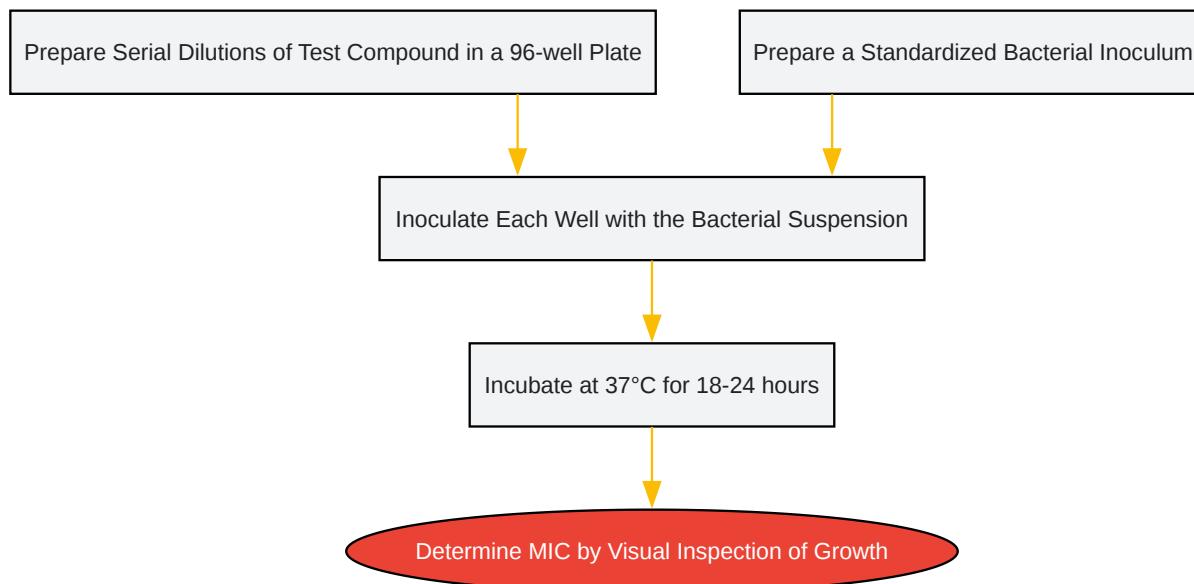
- Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
- Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
- Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.
- After the incubation period, remove the medium and add fresh medium containing MTT solution to each well.
- Incubate for 2-4 hours to allow the formation of formazan crystals.
- Remove the MTT-containing medium and add a solubilizing agent to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

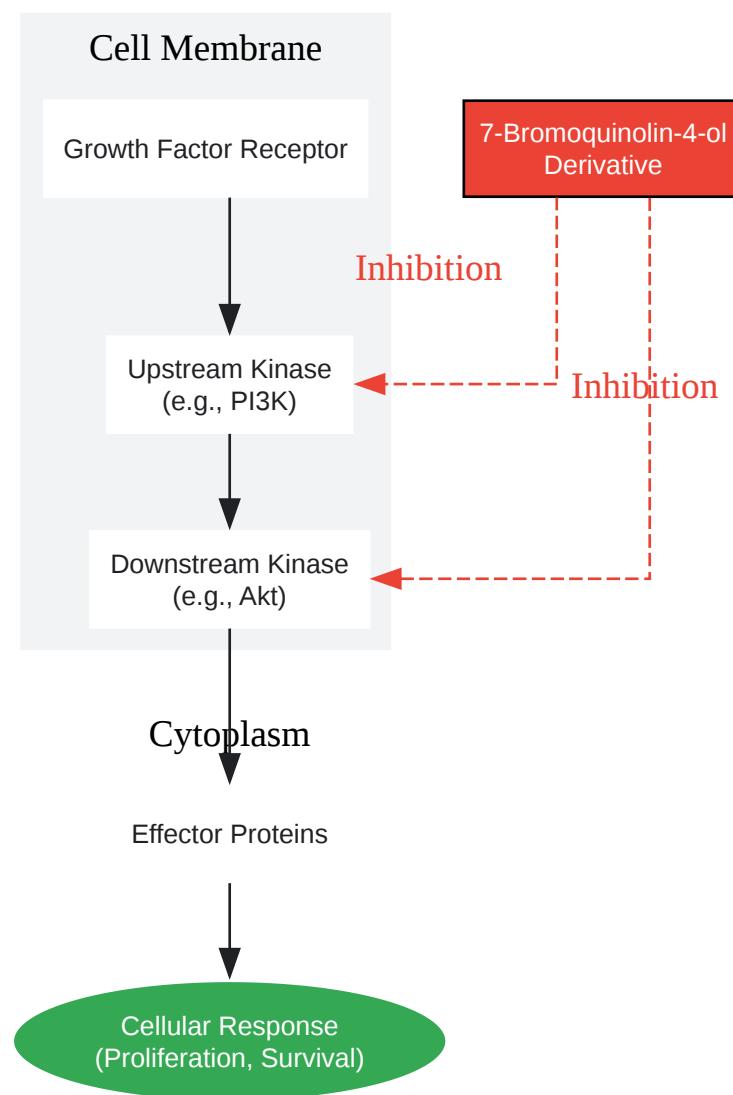
## Biological Evaluation: In Vitro Kinase Inhibition Assay

This protocol provides a general guideline for assessing the inhibitory activity of a compound against a specific kinase.

[\[16\] Workflow for Kinase Inhibition Assay](#)







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